Dual VEGFR-2/Tubulin Inhibition: Spirocyclopropyl Oxindole Derivative 8u Matches Sunitinib and Colchicine in Parallel Assays
Derivative 8u, a spirocyclopropyl oxindole-piperazine carboxamide synthesized from the spiro[cyclopropane-oxindole] scaffold, was evaluated in parallel against sunitinib (VEGFR-2 kinase assay) and colchicine (tubulin polymerization assay). Compound 8u inhibited VEGFR-2 kinase with an IC50 of 1.52 ± 0.08 µM, which is statistically comparable to the standard drug sunitinib at 1.2 ± 0.07 µM [1]. In the same study, 8u inhibited tubulin polymerization by 84%, closely matching colchicine's 87% inhibition [1]. This dual-mechanism profile — simultaneously targeting kinase signaling and microtubule dynamics — is not achievable with either sunitinib or colchicine alone and represents a differentiation conferred by the spirocyclopropyl oxindole architecture.
| Evidence Dimension | VEGFR-2 kinase inhibition (IC50) and tubulin polymerization inhibition (%) |
|---|---|
| Target Compound Data | 8u: VEGFR-2 IC50 = 1.52 ± 0.08 µM; Tubulin polymerization inhibition = 84% |
| Comparator Or Baseline | Sunitinib: VEGFR-2 IC50 = 1.2 ± 0.07 µM; Colchicine: Tubulin polymerization inhibition = 87% |
| Quantified Difference | VEGFR-2: 1.27-fold difference (non-significant); Tubulin: 3-percentage-point difference |
| Conditions | In vitro VEGFR-2 kinase inhibition assay; in vitro tubulin polymerization assay; HepG-2 cell cytotoxicity IC50 = 1.88 ± 0.83 µM |
Why This Matters
Procurement of the parent scaffold enables synthesis of dual-target anticancer leads that match the potency of two separate clinical-standard agents in a single molecule, reducing the complexity and cost of combination therapy development.
- [1] Dastari S, et al. Design, Synthesis and Biological Evaluation of Spirocyclopropyl Oxindole-Piperazine/Morpholine-Based Carboxamides as Potential Anticancer Agents. Bioorganic Chemistry. 2025;163:108784. doi:10.1016/j.bioorg.2025.108784. View Source
